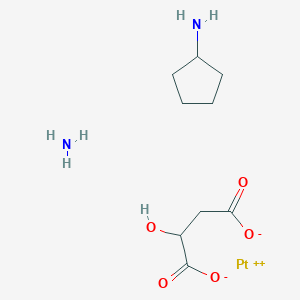

Cycloplatin

Description

Properties

CAS No. |

109837-67-4 |

|---|---|

Molecular Formula |

C9H18N2O5Pt |

Molecular Weight |

429.3 g/mol |

IUPAC Name |

azane;cyclopentanamine;2-hydroxybutanedioate;platinum(2+) |

InChI |

InChI=1S/C5H11N.C4H6O5.H3N.Pt/c6-5-3-1-2-4-5;5-2(4(8)9)1-3(6)7;;/h5H,1-4,6H2;2,5H,1H2,(H,6,7)(H,8,9);1H3;/q;;;+2/p-2 |

InChI Key |

OPWOOOGFNULJAQ-UHFFFAOYSA-L |

SMILES |

C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2] |

Canonical SMILES |

C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2] |

Synonyms |

ammine(cyclopentylamino)malatoplatinum(II) cycloplatam cycloplatin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Cycloplatin on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloplatin, with the chemical name ammine(cyclopentylamino)-S-(-)-malatoplatinum(II), is a second-generation platinum-based chemotherapeutic agent. While specific research on Cycloplatin is less extensive than for its predecessor, cisplatin (B142131), its mechanism of action is understood to follow the established paradigm of platinum-containing drugs. This guide synthesizes the available data on Cycloplatin and extrapolates from the well-documented mechanisms of cisplatin to provide a comprehensive technical overview. Cycloplatin exerts its anticancer effects primarily through the formation of covalent adducts with nuclear DNA, which obstructs DNA replication and transcription, thereby triggering cell cycle arrest and apoptosis. A notable characteristic of Cycloplatin is its reported activity in cisplatin-resistant cell lines and a different spectrum of antitumor activity, suggesting potential mechanistic nuances that warrant further investigation.

Physicochemical Properties and Cellular Uptake

As a platinum(II) complex, Cycloplatin's central platinum atom is coordinated to an ammine group, a cyclopentylamino group, and a bidentate malate (B86768) ligand. The cellular uptake of platinum-based drugs is not fully elucidated but is believed to occur through a combination of passive diffusion and active transport mechanisms. The copper transporter CTR1 has been identified as a key protein facilitating the influx of cisplatin and is likely involved in the cellular accumulation of Cycloplatin as well.

The Core Mechanism: DNA Adduct Formation

Upon entering the low-chloride environment of the cytoplasm, the malate ligand of Cycloplatin is thought to be replaced by water molecules in a process called aquation. This aquated form of the drug is a reactive electrophile that readily targets the nitrogen atoms of purine (B94841) bases in DNA, with a preference for the N7 position of guanine (B1146940).

The primary mechanism of cytotoxicity for platinum drugs stems from the formation of various DNA adducts that induce conformational changes in the DNA double helix, thereby interfering with essential cellular processes. Based on extensive studies of cisplatin, the following types of adducts are likely formed by Cycloplatin:

-

1,2-Intrastrand Adducts: These are the most common type of adducts, where the platinum atom crosslinks two adjacent guanine bases (d(GpG)) on the same DNA strand.

-

1,3-Intrastrand Adducts: In this configuration, the platinum agent links two guanine bases separated by an intervening nucleotide (d(GpNpG)).

-

Interstrand Crosslinks: These are less frequent but highly cytotoxic lesions where the platinum atom connects guanine bases on opposite DNA strands.

-

Monofunctional Adducts: A single platinum-guanine linkage can also occur.

These adducts cause the DNA to bend and unwind, which is recognized by various cellular proteins, initiating a cascade of downstream signaling events.

Cellular Response to Cycloplatin-Induced DNA Damage

The formation of Cycloplatin-DNA adducts triggers a robust DNA damage response (DDR), leading to one of two cellular fates: cell cycle arrest and DNA repair, or apoptosis.

DNA Damage Recognition and Signaling

High-mobility group (HMG) domain proteins are among the first to recognize the distortions in DNA caused by platinum adducts. This recognition initiates a signaling cascade involving key protein kinases such as Ataxia Telangiectasia and Rad3-related (ATR) and checkpoint kinases (Chk1/Chk2). These kinases, in turn, activate tumor suppressor proteins like p53 and p73.

The Discovery of Cycloplatin: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Origins, Preclinical Profile, and Mechanism of Action of a Second-Generation Platinum Analog

This technical guide provides a comprehensive overview of the discovery and foundational science of Cycloplatin, a second-generation platinum-based chemotherapeutic agent. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the evolution of platinum-based cancer therapies. This document details the historical context of its discovery, presents available preclinical and clinical data in a structured format, and elucidates its mechanism of action through signaling pathway diagrams.

Discovery and Development

The journey to Cycloplatin's discovery begins with the serendipitous discovery of the anticancer properties of its parent compound, cisplatin (B142131). In the 1960s, Barnett Rosenberg and his team at Michigan State University observed that an electric current passed through platinum electrodes inhibited the division of E. coli bacteria.[1][2] This unexpected finding was not due to the electricity itself, but rather to the formation of platinum-containing compounds.[1] This pioneering work led to the development of cisplatin, which received FDA approval in 1978 and revolutionized the treatment of several cancers.[2]

The success of cisplatin spurred the development of new platinum analogs with the aim of improving the therapeutic index, primarily by reducing the dose-limiting toxicities of the parent drug, such as nephrotoxicity.[3] Within this context of second-generation platinum compounds, Cycloplatin, also known as Cycloplatam, was developed.

1.1. The Soviet Contribution: The First Synthesis of Cycloplatin

Cycloplatin, with the chemical name Ammine(cyclopentylamino)-S-(-)-malatoplatinum(II), was first synthesized in the USSR.[3][4] Its antitumor properties were subsequently identified by M. A. Presnov and A. L. Konovalova at the All-Union Cancer Research Center of the Academy of Medical Sciences of the USSR.[4][5] Their research positioned Cycloplatin as a novel compound with a distinct preclinical profile compared to cisplatin.

1.2. Developmental Logic and Workflow

The development of Cycloplatin followed a logical progression from the established principles of platinum-based chemotherapy. The workflow involved the synthesis of a novel analog, followed by a series of in vitro and in vivo studies to characterize its efficacy and toxicity profile relative to existing treatments.

Mechanism of Action

Like other platinum-based chemotherapeutics, Cycloplatin's primary mechanism of action is the formation of covalent adducts with DNA.[6] This interaction disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[6]

2.1. DNA Damage and Apoptotic Signaling

Upon entering the cell, the platinum complex interacts with purine (B94841) bases on the DNA, forming intrastrand and interstrand cross-links.[6] This DNA damage is recognized by cellular surveillance mechanisms, leading to the activation of the DNA damage response (DDR) pathway. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.[7]

Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow for DNA repair.[8] If the damage is too extensive to be repaired, p53 promotes the transcription of pro-apoptotic proteins, such as Bax, leading to the initiation of the intrinsic apoptotic pathway.[8] This pathway involves the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death.[9]

Quantitative Preclinical Data

A summary of the available preclinical data for Cycloplatin is presented below, comparing its activity to cisplatin where possible.

Table 1: In Vitro Cytotoxicity of Cycloplatin vs. Cisplatin

| Cell Line Model | Cancer Type | Metric | Cycloplatin Value | Cisplatin Value | Key Findings | Reference |

| 15 Human Cell Lines | Ovarian (predominantly) | Cytotoxicity | Similar to Cisplatin | - | Cycloplatin shows comparable cytotoxicity to cisplatin across a panel of cell lines. | [10] |

| CH1 & CH1 cisR | Ovarian | Resistance Factor | Lower than Cisplatin | - | No cross-resistance observed between Cycloplatin and cisplatin in this model. | [10] |

| Human Tumor Xenografts | Various | IC70 | 1.25 µM (0.54 µg/ml) | 1.4 µM (0.42 µg/ml) | Confirms in vitro anti-tumor activity. | [10] |

Table 2: In Vivo Antitumor Activity of Cycloplatin

| Tumor Model | Host | Efficacy Compared to Cisplatin | Key Findings | Reference |

| ADJ/PC6 Plasmacytoma | Murine | Less Active (2-fold smaller therapeutic index) | Cycloplatin demonstrates in vivo activity, though less potent than cisplatin in this model. | [10] |

| Ovarian Cancer Xenografts | - | Less Active | - | [10] |

| Lung Cancer Xenografts (LXFS 538) | - | Different Spectrum (Partial Remission) | Cycloplatin was active in this moderately cisplatin-sensitive model. | [10] |

| Lung Cancer Xenografts (LXFL 529) | - | Inactive | Cycloplatin was inactive in this cisplatin-sensitive model, indicating a different activity spectrum. | [10] |

| Plasmacytoma MOPC-406 | Murine | Exceeds Cisplatin | Cycloplatin showed superior activity and resulted in complete cure of mice in this model. | [3][4] |

Table 3: Genotoxicity Profile of Cycloplatin

| System | Metric | Cycloplatin vs. Cisplatin | Key Findings | Reference |

| Murine Bone Marrow (in vivo) | Micronuclei Induction | Significantly Lower | Cycloplatin is less genotoxic in vivo in murine bone marrow at equitoxic doses. | [11] |

| Human Lymphocytes (in vitro) | Micronuclei Induction | More Toxic and Genotoxic | Cycloplatin shows greater toxicity and genotoxicity to human cells in vitro. | [3][11] |

Early Clinical Insights

Preliminary clinical data for Cycloplatin is available from a study published in 1992, which investigated its use in non-small cell lung cancer and advanced ovarian cancer.

Table 4: Preliminary Clinical Trial Results for Cycloplatin

| Cancer Type | Patient Population | Remission Rate | Most Common Side Effect | Reference |

| Inoperable Non-Small Cell Lung Cancer | - | 14% | Vomiting (84% of patients) | [11] |

| Advanced Ovarian Cancer | - | 12% | Vomiting (84% of patients) | [11] |

Additionally, early reports suggest that Cycloplatin is less toxic than cisplatin, notably lacking nephrotoxicity.[3][4]

Experimental Methodologies

The characterization of Cycloplatin's anticancer properties has relied on a range of standard preclinical assays.

5.1. In Vitro Cytotoxicity Assays

-

Sulforhodamine B (SRB) Assay: This assay was used to determine the cytotoxicity of Cycloplatin in 15 different human cancer cell lines.[10] The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

-

Clonogenic Assay: The in vitro antitumor activity of Cycloplatin was confirmed in human tumor xenografts using a clonogenic assay.[10] This assay assesses the ability of a single cell to grow into a colony, thereby measuring the long-term survival and proliferative capacity of cells after drug treatment.

5.2. In Vivo Antitumor Activity Models

-

Murine Plasmacytoma Models: The antitumor activity of Cycloplatin was evaluated in murine models, including the subcutaneously implanted ADJ/PC6 plasmacytoma and the MOPC-406 plasmacytoma.[3][4][10]

-

Human Tumor Xenografts: The efficacy of Cycloplatin was tested in human lung and ovarian cancer xenografts implanted in immunodeficient mice.[10]

5.3. Synthesis of Cycloplatin

Conclusion

Cycloplatin emerged from the pursuit of second-generation platinum-based anticancer agents with an improved therapeutic profile over cisplatin. Discovered and initially developed in the USSR, preclinical and early clinical data suggest that Cycloplatin possesses a distinct spectrum of antitumor activity and a potentially favorable toxicity profile, notably a lack of nephrotoxicity. While it has demonstrated efficacy in certain preclinical models, its activity appears to be highly dependent on the specific tumor type. The available data warrant further investigation to fully elucidate its therapeutic potential and to understand the molecular basis for its differential activity compared to other platinum analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Cycloplatam and oxoplatin--the new antitumor platinum compounds of the second generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cycloplatam and oxoplatin--the new antitumor platinum compounds of the second generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of apoptosis signaling pathways and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A cyclopalladated complex interacts with mitochondrial membrane thiol-groups and induces the apoptotic intrinsic pathway in murine and cisplatin-resistant human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cycloplatam: a novel platinum compound exhibiting a different spectrum of anti-tumour activity to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxic action of cycloplatam, a new platinum antitumor drug, on mammalian cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Cycloplatin's Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloplatin is a platinum-based chemotherapeutic agent, developed as a derivative of cisplatin (B142131) with the aim of improving the therapeutic index, potentially offering a different spectrum of anti-tumor activity and reduced toxicity.[1] Like other platinum compounds, its primary mechanism of action involves interaction with DNA, leading to cell cycle arrest and apoptosis.[2] This technical guide provides a preliminary overview of Cycloplatin's properties, drawing parallels with its parent compounds, cisplatin and carboplatin, due to the limited availability of specific public data on Cycloplatin itself. The methodologies for key experimental assays are detailed to facilitate further research and characterization of this compound.

Physicochemical Properties

| Property | Description |

| Chemical Formula | Not explicitly found in searches. As a platinum complex, it contains a central platinum atom coordinated to other ligands. |

| Molecular Weight | Not explicitly found in searches. |

| Solubility | Expected to be soluble in aqueous solutions, a characteristic important for intravenous administration. |

| Appearance | Likely a crystalline solid, similar to other platinum-based drugs. |

Mechanism of Action

Cycloplatin, like its predecessors, exerts its cytotoxic effects by forming covalent adducts with DNA.[2] This interaction disrupts DNA replication and transcription, triggering a cascade of cellular events that culminate in cell death.

DNA Damage

The platinum atom in Cycloplatin forms intra-strand and inter-strand cross-links with purine (B94841) bases in the DNA, primarily at the N7 position of guanine (B1146940) and adenine.[3] These adducts create distortions in the DNA double helix, which are recognized by the cellular DNA repair machinery. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[2]

Cell Cycle Arrest

The presence of DNA adducts activates cell cycle checkpoints, leading to arrest in the G1, S, or G2/M phases.[4] This pause allows the cell to attempt DNA repair. However, persistent and irreparable DNA damage ultimately prevents the cell from progressing through the cell cycle, leading to the induction of apoptosis.[4]

Apoptosis Induction

The cellular response to overwhelming DNA damage involves the activation of apoptotic pathways. This programmed cell death is a key component of the antitumor activity of platinum-based drugs.[5]

Quantitative Data

Specific quantitative data for Cycloplatin is scarce in publicly available literature. The following tables are presented as a template for the types of data that would be generated during a comprehensive preclinical evaluation. For illustrative purposes, representative data ranges for cisplatin are included to provide context.

Table 1: In Vitro Cytotoxicity of Cycloplatin (Illustrative)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| A549 | Lung Carcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HeLa | Cervical Adenocarcinoma | Data not available |

| OVCAR-3 | Ovarian Adenocarcinoma | Data not available |

| Cisplatin (for comparison) | Various | 1 - 20 µM[6][7][8] |

Table 2: Apoptosis Induction by Cycloplatin (Illustrative)

| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |

| A549 | Data not available | 48 | Data not available |

| MCF-7 | Data not available | 48 | Data not available |

| Cisplatin (for comparison) | 10 µM | 48 | ~40-75%[5][9] |

Table 3: Cell Cycle Analysis of Cells Treated with Cycloplatin (Illustrative)

| Cell Line | Concentration (µM) | Incubation Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| A549 | Data not available | 24 | Data not available | Data not available | Data not available |

| MCF-7 | Data not available | 24 | Data not available | Data not available | Data not available |

| Cisplatin (for comparison) | 1 µg/ml | 24 | Accumulation in G2/M[10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the properties of platinum-based anticancer drugs like Cycloplatin.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of Cycloplatin that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cycloplatin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Cycloplatin in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of Cycloplatin. Include a vehicle control (medium with the solvent used to dissolve Cycloplatin).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[11]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Cycloplatin.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cycloplatin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of Cycloplatin for the specified duration.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[12][13]

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Cycloplatin on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cycloplatin

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Cycloplatin as for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 2 hours at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.[14][15]

Signaling Pathways

The cellular response to DNA damage induced by platinum drugs is mediated by complex signaling networks. While specific pathways activated by Cycloplatin require further investigation, the p53 and MAPK pathways are known to be crucial in the mechanism of action of cisplatin and are likely relevant for Cycloplatin as well.

p53 Signaling Pathway

The tumor suppressor protein p53 is a key regulator of the cellular response to DNA damage.[16] Upon activation by DNA damage, p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is irreparable, trigger apoptosis.[17][18] Cisplatin has been shown to activate p53, leading to the transcriptional activation of downstream targets like the cyclin-dependent kinase inhibitor p21 (mediating cell cycle arrest) and pro-apoptotic proteins of the Bcl-2 family (e.g., Bax).[2][19]

Caption: p53 signaling pathway activated by Cycloplatin-induced DNA damage.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[20] The role of MAPK pathways in the response to cisplatin is complex and can be cell-type dependent. For instance, sustained activation of JNK and p38 MAPK by cisplatin has been linked to the induction of apoptosis.[20][21]

Caption: MAPK signaling pathways potentially activated by Cycloplatin.

Experimental Workflows

Caption: General experimental workflow for in vitro evaluation of Cycloplatin.

Conclusion

Cycloplatin holds promise as a next-generation platinum-based anticancer agent. This guide provides a foundational understanding of its likely properties and the experimental approaches required for its thorough investigation. The provided protocols and conceptual frameworks for signaling pathways offer a starting point for researchers to elucidate the specific characteristics of Cycloplatin. Further studies are essential to generate specific quantitative data on its efficacy and to fully understand its molecular mechanism of action, which will be critical for its potential clinical development.

References

- 1. On the complexity and dynamics of in vivo Cisplatin-DNA adduct formation using HPLC/ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by taxol and cisplatin and effect on cell cycle-related proteins in cisplatin-sensitive and -resistant human ovarian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cisplatin (CDDP) specifically induces apoptosis via sequential activation of caspase-8, -3 and -6 in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disparities in Cisplatin-Induced Cytotoxicity-A Meta-Analysis of Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Induction of Apoptosis of Cancer Cells Using the Cisplatin Delivery Based Electrospray (CDES) System [mdpi.com]

- 10. Flow cytometric analysis of the kinetic effects of cisplatin on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ATR-Chk2 signaling in p53 activation and DNA damage response during cisplatin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo activation of the p53 tumor suppressor pathway by an engineered cyclotide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of p53 in the induction of cyclooxygenase-2 by cisplatin or paclitaxel in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cisplatin based therapy: the role of the mitogen activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of the p38 MAPK pathway in cisplatin-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Cycloplatin: A Technical Guide to its Antineoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloplatin, with the chemical name ammine(cyclopentylamino)-S-(-)-malatoplatinum(II), is a second-generation platinum-based antineoplastic agent.[1] Developed as an analogue to cisplatin, Cycloplatin was designed to retain potent antitumor activity while exhibiting a more favorable toxicity profile, particularly reduced nephrotoxicity.[1] This technical guide provides a comprehensive overview of the core scientific and clinical data related to Cycloplatin's role as an anticancer agent, with a focus on its mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used in its evaluation.

Chemical Properties and Synthesis

Cycloplatin is a platinum(II) complex with a square planar geometry. Its chemical formula is C₉H₁₈N₂O₅Pt. A general synthesis route for Cycloplatin involves the reaction of cyclopentylamine (B150401) with potassium trichloroaminoplatinate and potassium iodide in water to form a mixture of platinum complexes. This mixture is then reacted with silver (S)-(-)-malate in water to yield the final Cycloplatin complex.[2]

Mechanism of Action

Like other platinum-based anticancer drugs, the primary mechanism of action of Cycloplatin involves its interaction with DNA. Upon entering the cell, the malate (B86768) ligand is likely displaced, allowing the platinum atom to form covalent bonds with the nitrogen atoms of purine (B94841) bases in DNA, particularly the N7 position of guanine. This leads to the formation of intrastrand and interstrand DNA cross-links. These DNA adducts disrupt the normal functions of DNA replication and transcription, ultimately triggering a cascade of cellular events that lead to cell cycle arrest and apoptosis (programmed cell death).[3][4]

While the precise signaling pathways uniquely modulated by Cycloplatin are not extensively detailed in publicly available literature, it is understood to induce apoptosis through the intrinsic pathway. This is characterized by the dissipation of the mitochondrial membrane potential and the translocation of Bax from the cytosol to the mitochondria.[3][5] This process ultimately leads to the activation of caspases, the executioners of apoptosis.

dot

References

- 1. Cycloplatam and oxoplatin--the new antitumor platinum compounds of the second generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Cycloplatam - Chempedia - LookChem [lookchem.com]

- 3. A cyclopalladated complex interacts with mitochondrial membrane thiol-groups and induces the apoptotic intrinsic pathway in murine and cisplatin-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cyclopalladated complex interacts with mitochondrial membrane thiol-groups and induces the apoptotic intrinsic pathway in murine and cisplatin-resistant human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

understanding the foundational aspects of Cycloplatin

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: An Introduction to Cycloplatin (Carboplatin)

Cycloplatin is a second-generation platinum-based chemotherapeutic agent. Its active ingredient is carboplatin (B1684641), a compound designed to retain the anticancer properties of its predecessor, cisplatin (B142131), while exhibiting a more favorable toxicity profile, particularly with reduced nephrotoxicity.[1][2] Cycloplatin is a crucial component in the treatment of various malignancies, most notably ovarian and lung cancers.[3] It is often used in combination with other chemotherapeutic agents, such as cyclophosphamide (B585).[1]

Chemical Identity:

| Systematic Name | cis-Diammine(1,1-cyclobutanedicarboxylato)platinum(II) |

| Molecular Formula | C6H12N2O4Pt |

| Molecular Weight | 371.25 g/mol |

| CAS Number | 41575-94-4 |

Mechanism of Action: DNA Damage and Apoptosis

Similar to other platinum-based drugs, the primary mechanism of action of Cycloplatin involves its interaction with DNA. Following administration, the dicarboxylate ligand of carboplatin is hydrolyzed, allowing the platinum atom to form covalent bonds, primarily with the N7 atoms of guanine (B1146940) and adenine (B156593) bases in the DNA.

This binding results in the formation of various DNA adducts, with the most significant being 1,2-intrastrand cross-links between adjacent purine (B94841) bases. These cross-links create a physical distortion in the DNA double helix, which subsequently interferes with critical cellular processes.

The cellular response to Cycloplatin-induced DNA damage is multifaceted:

-

Inhibition of DNA Replication and Transcription: The DNA adducts formed by Cycloplatin act as roadblocks for DNA and RNA polymerases, effectively halting DNA replication and transcription. This disruption is particularly detrimental to rapidly dividing cancer cells.

-

Cell Cycle Arrest: Cellular machinery recognizes the DNA damage and triggers cell cycle arrest, typically at the G2 phase, to allow for DNA repair.

-

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell initiates programmed cell death, or apoptosis. This is the ultimate and desired outcome of Cycloplatin therapy, leading to the elimination of cancer cells.

Synthesis of Cycloplatin (Carboplatin)

The synthesis of carboplatin generally involves the reaction of a platinum(II) salt with a source of the 1,1-cyclobutanedicarboxylate ligand. A common laboratory-scale synthesis starts with potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

Experimental Protocol: A Representative Synthesis

Objective: To synthesize cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II) (Carboplatin).

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Potassium iodide (KI)

-

Ammonia (B1221849) solution (NH₃)

-

Silver nitrate (B79036) (AgNO₃)

-

1,1-Cyclobutanedicarboxylic acid

-

Deionized water

-

Filtration apparatus

-

Reaction vessel with stirring capability

-

pH meter

Procedure:

-

Preparation of K₂[PtI₄]: An aqueous solution of K₂[PtCl₄] is treated with an excess of KI. The less soluble K₂[PtI₄] precipitates out and is collected by filtration.

-

Formation of cis-[Pt(NH₃)₂I₂]: The K₂[PtI₄] is suspended in water, and an aqueous solution of ammonia is added. The mixture is heated, leading to the formation of the yellow precipitate, cis-diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]).

-

Aquation to cis-[Pt(NH₃)₂(H₂O)₂]²⁺: The cis-[Pt(NH₃)₂I₂] is suspended in water, and a stoichiometric amount of aqueous silver nitrate solution is added. This reaction precipitates silver iodide (AgI), leaving the diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, in solution. The AgI is removed by filtration.

-

Ligation with 1,1-Cyclobutanedicarboxylate: An aqueous solution of the disodium (B8443419) or dipotassium (B57713) salt of 1,1-cyclobutanedicarboxylic acid is added to the filtrate containing the diaqua complex. The pH is carefully adjusted to facilitate the chelation reaction.

-

Crystallization and Purification: The reaction mixture is concentrated, and upon cooling, carboplatin crystallizes out. The product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol (B145695) or acetone), and dried under vacuum.

Characterization: The final product is typically characterized by techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to confirm its identity and purity.

Clinical Trials and Efficacy

Cycloplatin (Carboplatin) has been extensively studied in numerous clinical trials, establishing its efficacy in various cancer types.

Key Findings from Clinical Studies:

-

Ovarian Cancer: In advanced ovarian cancer, combination therapy of carboplatin with cyclophosphamide has shown comparable efficacy to cisplatin-based regimens.[1] A study on patients with stage III/IV epithelial ovarian cancer with small volume disease found no significant differences in pathologically confirmed complete response rates, median time to progression, and overall survival between a carboplatin/cyclophosphamide arm and a cisplatin/cyclophosphamide arm.[1]

-

Non-Small Cell Lung Cancer (NSCLC): Preliminary results from a clinical study of Cycloplatin in inoperable non-small cell lung cancer showed a 14% remission rate.[2]

-

Toxicity Profile: A consistent finding across clinical trials is the reduced incidence of non-hematologic side effects, particularly nephrotoxicity, with carboplatin compared to cisplatin.[1][2] However, carboplatin is associated with a higher degree of myelosuppression, especially thrombocytopenia.[1]

Quantitative Data from a Comparative Clinical Trial (Advanced Ovarian Cancer):

| Parameter | Carboplatin/Cyclophosphamide | Cisplatin/Cyclophosphamide |

| Pathologically Confirmed Complete Response | 14% | 16% |

| Median Time to Progression | 19 months | 26 months |

| Median Overall Survival | 35 months | 37 months |

Data from a randomized study in patients with stage III/IV epithelial ovarian cancer and small volume disease.[1]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of Cycloplatin (Carboplatin) differs significantly from that of cisplatin, primarily due to its greater chemical stability and lower protein binding.

Summary of Pharmacokinetic Parameters:

| Parameter | Carboplatin | Cisplatin |

| Plasma Protein Binding | Low | High |

| Half-life (initial phase) | ~1.1-2 hours | ~20-30 minutes |

| Half-life (terminal phase) | ~22-40 hours | ~24 hours |

| Volume of Distribution | ~16 L | ~11-12 L |

| Primary Route of Elimination | Renal excretion | Renal excretion |

Key Pharmacokinetic Characteristics:

-

Distribution: After intravenous administration, carboplatin exhibits a biphasic elimination from the plasma.

-

Metabolism: Carboplatin is not extensively metabolized, and a significant portion is excreted unchanged in the urine.

-

Excretion: The primary route of elimination is through the kidneys. Renal clearance of carboplatin is proportional to the glomerular filtration rate (GFR). This relationship is the basis for the Calvert formula, which is widely used to dose carboplatin based on a patient's renal function and a target area under the concentration-time curve (AUC).

Toxicity Profile

A key advantage of Cycloplatin (Carboplatin) over cisplatin is its reduced toxicity profile.

Comparative Toxicity:

| Toxicity Type | Cycloplatin (Carboplatin) | Cisplatin |

| Nephrotoxicity | Low | High |

| Nausea and Vomiting | Moderate | High |

| Neurotoxicity | Low | Moderate to High |

| Ototoxicity | Low | Moderate to High |

| Myelosuppression | High (Dose-limiting) | Moderate |

Dose-Limiting Toxicity: The primary dose-limiting toxicity of carboplatin is myelosuppression, particularly thrombocytopenia (a decrease in platelet count), which typically reaches its nadir around 21-28 days after administration.[1]

Management of Toxicity: Close monitoring of blood counts is essential during carboplatin therapy. Dose adjustments or treatment delays may be necessary in cases of severe myelosuppression.

References

- 1. Randomized study comparing carboplatin/cyclophosphamide and cisplatin/cyclophosphamide as first-line treatment in patients with stage III/IV epithelial ovarian cancer and small volume disease. German Ovarian Cancer Study Group (GOCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Studies of the clinical use of cycloplatin--a new derivative of cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pillintrip.com [pillintrip.com]

An In-depth Technical Guide to the Interaction of Cycloplatin with Purine Bases on DNA

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloplatin, a second-generation platinum-based chemotherapeutic agent with the active ingredient carboplatin (B1684641), exerts its cytotoxic effects primarily through interactions with nuclear DNA.[1] This technical guide provides a comprehensive overview of the molecular mechanisms governing cycloplatin's binding to purine (B94841) bases, the formation of DNA adducts, and the subsequent cellular consequences. It details the quantitative aspects of these interactions, outlines key experimental protocols for their study, and visualizes the critical pathways and workflows involved. The core of its anticancer activity lies in the formation of covalent adducts with DNA, which obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]

Mechanism of Action: From Activation to DNA Binding

Unlike its predecessor cisplatin (B142131), cycloplatin (carboplatin) exhibits greater stability due to its bidentate dicarboxylate ligand, resulting in a slower hydrolysis rate.[3] This slower aquation is a key factor in its different toxicity profile. The mechanism proceeds through the following steps:

-

Cellular Uptake and Aquation: After administration, cycloplatin enters the cell, where the low intracellular chloride concentration facilitates the slow hydrolysis of the dicarboxylate ligand. This process replaces the ligand with aqua groups, forming reactive, positively charged platinum species.

-

DNA Targeting and Purine Preference: The aquated cycloplatin species is an electrophile that preferentially targets the electron-rich N7 position of purine bases, guanine (B1146940) (G) and adenine (B156593) (A).[4][5] Guanine is the kinetically and thermodynamically preferred binding site over adenine.[6][7] Computational studies on the analogous cisplatin molecule predict that the reaction with guanine is 3-4 orders of magnitude more reactive than with adenine.[6][8][9] This preference is attributed to two main factors:

-

Transition State Stabilization: A strong hydrogen bond forms between one of the ammine ligands on the platinum complex and the O6 carbonyl group of guanine, stabilizing the transition state. A similar stabilizing interaction with adenine is significantly weaker.[6][7]

-

Electronic Effects: A stronger molecular orbital interaction exists between the platinum atom and the N7 of guanine compared to adenine.[6][7]

-

Cycloplatin-DNA Adducts

The binding of aquated cycloplatin to DNA results in the formation of various adducts. While carboplatin forms the same types of adducts as cisplatin, the kinetics of their formation are slower.[10] The majority of these adducts are intrastrand crosslinks, which cause significant distortions in the DNA double helix, including bending and unwinding.[6][11]

The primary types of adducts formed are:

-

1,2-Intrastrand Crosslinks: These are the most common lesions, accounting for the vast majority of adducts. They form between adjacent purine bases on the same DNA strand.

-

1,3-Intrastrand Crosslinks: These adducts, such as d(GpXpG) where X is an intervening nucleotide, are formed much less frequently (around 2%).[12]

-

Interstrand Crosslinks (ICLs): A small percentage of adducts (~2%) form between guanines on opposite DNA strands.[12] Despite their low frequency, ICLs are particularly cytotoxic lesions.

-

Monofunctional Adducts: These occur when the platinum complex binds to only a single guanine base (~2%).[12] They are considered initial lesions that can subsequently convert to more complex bifunctional adducts.[13]

The formation of these adducts locally unwinds and bends the DNA helix, which is a critical signal for cellular recognition and response.[11][12]

Quantitative Analysis of Cycloplatin-DNA Interactions

The interaction between platinum compounds and DNA has been quantified using various biophysical and biochemical techniques. The data highlights the differences in reactivity between carboplatin and cisplatin and the preferential binding to specific purine sequences.

Table 1: Comparative Reactivity of Carboplatin and Cisplatin

| Parameter | Cisplatin | Carboplatin | Reference |

| Required Concentration | 1x | ~10x | [10] |

| Required Incubation Time | 1x | ~7.5x | [10] |

| DNA Binding Kinetics | Faster | Slower | [3] |

| In Vitro Adduct Formation Rate | Substantially Higher | Lower | [14] |

Data represents the relative conditions required to induce the same degree of conformational change in plasmid DNA.

Table 2: Relative Abundance of Platinum-DNA Adducts

| Adduct Type | Sequence | Relative Abundance | Reference |

| 1,2-Intrastrand | d(GpG) | ~65% | [12] |

| 1,2-Intrastrand | d(ApG) | ~25% | [12] |

| 1,3-Intrastrand | d(GpXpG) | ~2% | [12] |

| Interstrand | G-G | ~2% | [12] |

| Monofunctional | G | ~2% | [12] |

Data is primarily derived from studies on cisplatin, which forms the same adducts as carboplatin.[10]

Table 3: Kinetic Parameters for Platinum-Purine Binding (Cisplatin Model)

| Reaction | Activation Free Energy (ΔG‡) | Implication | Reference |

| Monofunctional Platination of Guanine | ~23-24.6 kcal/mol | Kinetically Favorable | [6][8] |

| Monofunctional Platination of Adenine | ~30.2 kcal/mol | Kinetically Unfavorable | [6][8] |

| Bifunctional Closure (AG sequence) | ~23 kcal/mol | Kinetically Favorable | [15] |

| Bifunctional Closure (GA sequence) | ~32 kcal/mol | Kinetically Unfavorable | [15] |

Computational data for cisplatin highlights the strong kinetic preference for guanine binding and for forming 1,2-intrastrand crosslinks in the 5'-AG-3' direction over the 5'-GA-3' direction.[15]

Experimental Protocols for Studying Cycloplatin-DNA Interactions

A variety of sophisticated techniques are employed to characterize the binding of cycloplatin to DNA, quantify adduct formation, and elucidate the structure of the resulting complexes.

Protocol: Quantification of DNA Adducts by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for identifying and quantifying specific DNA adducts.[16][17]

Objective: To measure the levels of specific cycloplatin-purine adducts (e.g., d(GpG) and d(ApG)) in DNA samples.

Methodology:

-

DNA Isolation: Extract genomic DNA from cells or tissues previously exposed to cycloplatin using standard phenol-chloroform extraction or commercial kits.

-

Enzymatic Digestion: The isolated DNA is enzymatically hydrolyzed to the single nucleotide or short oligonucleotide level. This is a critical step to release the platinum-adducted dinucleoside monophosphates.[16] A typical digestion cocktail includes DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

Chromatographic Separation: The digested sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase column (e.g., C8 or C18) is commonly used to separate the different adducts from unmodified nucleosides based on their hydrophobicity.[18]

-

Mass Spectrometric Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. Electrospray ionization (ESI) is typically used to generate ions.

-

Adduct Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions for each adduct of interest are monitored to quantify their abundance relative to internal standards.[16]

Protocol: Polymerase Stop Assay

This assay measures the presence of DNA lesions by their ability to block the progression of a DNA polymerase along a DNA template.

Objective: To map the locations of cycloplatin adducts on a specific DNA sequence.

Methodology:

-

Template Preparation: A specific DNA fragment, often a plasmid or a PCR product, is platinated in vitro with cycloplatin.

-

Primer Labeling: A short oligonucleotide primer, complementary to a region downstream of the expected damage site, is labeled, typically with 32P at the 5' end.

-

Primer Annealing: The labeled primer is annealed to the platinated DNA template.

-

Polymerase Extension: A thermostable DNA polymerase (e.g., Taq polymerase) and dNTPs are added to initiate DNA synthesis from the primer.[19]

-

Analysis of Products: The polymerase will proceed along the template until it encounters a platinum adduct, at which point it will be blocked, generating a truncated DNA strand. The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Visualization: The positions of the polymerase stops, and thus the locations of the adducts, are visualized by autoradiography. The intensity of the bands provides a semi-quantitative measure of adduct formation at specific sites.[19]

Other Key Methodologies

-

X-ray Crystallography: Provides high-resolution, three-dimensional atomic structures of cycloplatin adducts with short DNA oligonucleotides, revealing detailed information about bond angles, lengths, and conformational changes.[11][20]

-

NMR Spectroscopy: Used to determine the solution-state structure of platinated DNA, offering insights into the dynamic nature of the adducts and the resulting DNA bending and unwinding.[21][22]

-

Atomic Force Microscopy (AFM): A powerful imaging technique to visualize single DNA molecules and directly observe the structural changes, such as shortening and bending, induced by cycloplatin binding.[23]

Cellular Responses to Cycloplatin-DNA Adducts

The formation of cycloplatin-DNA adducts triggers a cascade of cellular events, collectively known as the DNA Damage Response (DDR).

-

Damage Recognition: The structural distortions caused by the adducts are recognized by cellular proteins, including High Mobility Group (HMG) domain proteins and components of the nucleotide excision repair (NER) pathway.[24][25]

-

Cell Cycle Arrest: The DDR signaling cascade, mediated by kinases such as ATR and ATM, leads to the activation of checkpoint proteins (e.g., p53). This activation halts the cell cycle, typically at the G1, S, or G2 phase, to prevent the replication of damaged DNA and allow time for repair.[2]

-

DNA Repair: The primary mechanism for removing platinum-DNA adducts is the Nucleotide Excision Repair (NER) pathway.[25] If the damage is successfully repaired, the cell can resume normal proliferation.

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the checkpoint signaling pathways will initiate programmed cell death (apoptosis).[3][24] This is the ultimate mechanism by which cycloplatin eliminates cancer cells.

Conclusion

Cycloplatin's anticancer activity is fundamentally linked to its ability to form covalent adducts with purine bases on DNA. Its preference for guanine, particularly at adjacent GpG sequences, leads to the formation of 1,2-intrastrand crosslinks that significantly distort the DNA structure. These lesions are potent blocks to replication and transcription and serve as triggers for the DNA damage response. While the cell may attempt repair via the NER pathway, extensive damage overwhelms these systems, leading to cell cycle arrest and apoptotic cell death. A thorough understanding of these molecular interactions, aided by the quantitative and methodological approaches outlined in this guide, is essential for the rational design of novel platinum-based therapeutics and for optimizing existing treatment regimens.

References

- 1. pillintrip.com [pillintrip.com]

- 2. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bifunctional Binding of Cisplatin to DNA: Why Does Cisplatin Form 1,2-Intrastrand Cross-links with AG, But Not with GA? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical study of cisplatin binding to purine bases: why does cisplatin prefer guanine over adenine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Theoretical study of cisplatin binding to purine bases: why does cisplatin prefer guanine over adenine? | Semantic Scholar [semanticscholar.org]

- 9. DSpace at KOASAS: Theoretical study of cisplatin binding to purine bases: Why does cisplatin prefer guanine over adenine? [koasas.kaist.ac.kr]

- 10. A comparison of in vitro platinum-DNA adduct formation between carboplatin and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. X-ray structure of the major adduct of the anticancer drug cisplatin with DNA: cis-[Pt(NH3)2(d(pGpG))] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro formation of DNA adducts by cisplatin, lobaplatin and oxaliplatin in calf thymus DNA in solution and in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bifunctional binding of cisplatin to DNA: why does cisplatin form 1,2-intrastrand cross-links with ag but not with GA? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of DNA adducts in cells exposed to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. On the complexity and dynamics of in vivo Cisplatin-DNA adduct formation using HPLC/ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Speciation studies of cis-platin adducts with DNA nucleotides via elemental specific detection (P and Pt) using liquid chromatography-inductively coupled plasma-mass spectrometry and structural characterization by electrospray mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 19. The interaction of cisplatin and analogues with DNA in reconstituted chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. X-ray crystallography of DNA-drug complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. application.wiley-vch.de [application.wiley-vch.de]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. Cisplatin - Wikipedia [en.wikipedia.org]

- 25. Platinum-DNA adduct, nucleotide excision repair and platinum based anti-cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Cycloplatin's Potential: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloplatin (also referred to as Cycloplatam) is a second-generation platinum-based antineoplastic agent developed as a potential alternative to cisplatin (B142131) and carboplatin. Early-stage research has focused on characterizing its antitumor activity, toxicity profile, and mechanism of action, with the goal of identifying a therapeutic niche where it may offer advantages over existing platinum therapies, such as reduced toxicity and activity against resistant tumors. This document provides a technical summary of the available preclinical and limited clinical data on Cycloplatin.

Mechanism of Action

Like other platinum-based anticancer drugs, the primary mechanism of action for Cycloplatin is the formation of covalent adducts with DNA.[1][2] This process begins with the aquation of the platinum complex, making it a reactive electrophile that preferentially binds to the N7 position of purine (B94841) bases, particularly guanine.[3][4] The formation of these adducts, which include intrastrand and interstrand cross-links, distorts the DNA double helix, inhibits DNA replication and transcription, and ultimately triggers programmed cell death (apoptosis).[5][6] Preclinical studies suggest that Cycloplatin's DNA adducts may be recognized differently by cellular repair mechanisms compared to those of cisplatin, potentially contributing to its different spectrum of activity and its ability to overcome cisplatin resistance in some models.

Preclinical Research

In Vitro Studies

A number of in vitro studies have been conducted to evaluate the cytotoxicity of Cycloplatin against various cancer cell lines and to investigate its genotoxic effects.

Cytotoxicity:

In a study utilizing 15 different cancer cell lines, predominantly of ovarian origin, Cycloplatin demonstrated a cytotoxicity profile similar to that of cisplatin, as determined by the sulforhodamine B (SRB) assay.[7] Furthermore, when tested in a cisplatin-resistant ovarian cancer cell line (CH1cisR), Cycloplatin exhibited a lower resistance factor compared to cisplatin, suggesting it may be effective in some cisplatin-resistant tumors.[7] In human tumor xenografts evaluated by a clonogenic assay, the mean IC70 values for Cycloplatin and cisplatin were 0.54 µg/mL (1.25 µM) and 0.42 µg/mL (1.4 µM), respectively.[7]

Genotoxicity:

The genotoxic potential of Cycloplatin has been assessed using the micronucleus assay in human lymphocytes. These studies revealed that Cycloplatin induces a dose-dependent increase in micronuclei formation, with effects observed at concentrations as low as 0.1 µM.[2] In vitro data indicated that Cycloplatin is more toxic and genotoxic to human cells than cisplatin.[2]

Quantitative In Vitro Data Summary

| Assay Type | Cell Lines/System | Cycloplatin Activity | Cisplatin Activity | Reference |

| Cytotoxicity (SRB) | 15 cancer cell lines (mainly ovarian) | Similar cytotoxicity | Similar cytotoxicity | [7] |

| Clonogenic Assay | Human tumor xenografts | Mean IC70: 0.54 µg/mL (1.25 µM) | Mean IC70: 0.42 µg/mL (1.4 µM) | [7] |

| Genotoxicity (Micronucleus Assay) | Human lymphocytes | Dose-dependent increase in micronuclei from 0.1 µM | Less toxic and genotoxic in vitro | [2] |

In Vivo Studies

Preclinical in vivo studies have been conducted in murine tumor models to assess the antitumor efficacy and toxicity of Cycloplatin.

Antitumor Activity:

In a murine plasmacytoma model (ADJ/PC6), Cycloplatin was found to be less active than cisplatin.[7] Similarly, in ovarian cancer xenografts, Cycloplatin also demonstrated lower efficacy compared to cisplatin.[7] However, in lung cancer xenografts, Cycloplatin exhibited a different spectrum of activity. It induced a partial remission in a moderately cisplatin-sensitive model (LXFS 538) but was inactive in a cisplatin-sensitive model (LXFL 529).[7]

Toxicity:

In vivo studies in mice have indicated that Cycloplatin is less toxic than both cisplatin and carboplatin.[2] Notably, it is reported to be non-nephrotoxic.[2] The mutagenic activity of Cycloplatin in the bone marrow of mice was significantly lower than that of cisplatin at equitoxic doses.[2]

Quantitative In Vivo Data Summary

| Animal Model | Tumor Type | Cycloplatin Efficacy | Cisplatin Efficacy | Reference |

| Murine (ADJ/PC6) | Plasmacytoma | Less active | More active | [7] |

| Murine | Ovarian Cancer Xenografts | Less active | More active | [7] |

| Murine | Lung Cancer Xenograft (LXFS 538) | Partial Remission | Moderately Sensitive | [7] |

| Murine | Lung Cancer Xenograft (LXFL 529) | Inactive | Sensitive | [7] |

| Murine | Bone Marrow | Lower micronuclei induction | Higher micronuclei induction | [2] |

Clinical Research

Information on the clinical development of Cycloplatin is limited. It has been reported that Phase II clinical trials were being conducted in Russia and Armenia.[2] Promising results in patients with lung, ovary, and prostate cancers have been mentioned, but detailed data from these trials are not widely available in peer-reviewed literature.[2]

Experimental Protocols

Detailed, step-by-step protocols for the specific studies on Cycloplatin are not publicly available. However, based on the methodologies cited, the following are generalized protocols for the key experiments.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay measures cell density by quantifying the total protein content of cells.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Add serial dilutions of Cycloplatin to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 72 hours).

-

Cell Fixation: Gently add a cold solution of 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[9]

-

Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

-

Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization and Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at approximately 510 nm using a microplate reader.[10] The absorbance is proportional to the number of viable cells.

In Vivo Murine Bone Marrow Micronucleus Assay

This assay is used to assess the genotoxic potential of a compound by measuring the formation of micronuclei in developing red blood cells in the bone marrow.

-

Animal Dosing: Treat mice (e.g., male and/or female of a standard strain) with at least three dose levels of Cycloplatin, a vehicle control, and a positive control.[11] Administration is typically done via intraperitoneal injection or oral gavage, often with two doses 24 hours apart.[12]

-

Sample Collection: Approximately 24 hours after the final dose, euthanize the mice and collect bone marrow from the femurs by flushing with fetal bovine serum.[13]

-

Slide Preparation: Centrifuge the bone marrow cells, remove the supernatant, and resuspend the cell pellet. Prepare smears on glass slides.

-

Staining: Stain the slides with a dye such as May-Grünwald-Giemsa to differentiate between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature).[13]

-

Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei.[14] An increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates genotoxicity.

Human Lymphocyte Micronucleus Assay

This in vitro assay assesses the genotoxic potential of a compound on human cells.

-

Cell Culture: Obtain whole blood from healthy donors and establish lymphocyte cultures using a standard culture medium supplemented with a mitogen (e.g., phytohaemagglutinin) to stimulate cell division.[15]

-

Compound Treatment: Add various concentrations of Cycloplatin to the cultures. Include a solvent control and a positive control.

-

Cytokinesis Block: After a specific incubation period (e.g., 44 hours), add cytochalasin B to the cultures. This inhibits cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.[16]

-

Harvesting and Slide Preparation: Harvest the cells at a later time point (e.g., 72 hours post-stimulation), treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides.

-

Staining and Scoring: Stain the slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye). Score a minimum of 1000 binucleated cells per concentration for the presence of micronuclei according to established criteria.[15]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Generalized mechanism of action for Cycloplatin.

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Caption: Workflow for the in vivo micronucleus assay.

References

- 1. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotoxic action of cycloplatam, a new platinum antitumor drug, on mammalian cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adduct-Forming Agents: Alkylating Agents and Platinum Analogs | Oncohema Key [oncohemakey.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Cycloplatam: a novel platinum compound exhibiting a different spectrum of anti-tumour activity to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. A simplified protocol for the mouse bone marrow micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Micronucleus assay in human lymphocytes after exposure to alloxydim sodium herbicide in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Cycloplatin: A Technical Overview of its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloplatin, also known as cycloplatam, is a platinum-based antineoplastic agent that has been investigated for its potential in cancer chemotherapy. As a derivative of cisplatin (B142131), it shares the fundamental mechanism of action involving interaction with DNA, leading to cell cycle arrest and apoptosis. This technical guide provides a detailed overview of the chemical structure of Cycloplatin, and while specific, publicly available, detailed synthesis protocols are limited, this document outlines the general synthetic strategies for analogous platinum(II) complexes. It also touches upon the known cellular effects of platinum compounds, which are presumed to be relevant to Cycloplatin's mechanism of action.

Chemical Structure

Cycloplatin is a platinum(II) coordination complex. Its chemical structure consists of a central platinum atom in a square planar geometry. The platinum is coordinated to four ligands: one ammine (NH₃) ligand, one cyclopentylamine (B150401) ligand, and a bidentate malate (B86768) (2-hydroxybutanedioate) ligand, which acts as the leaving group.[1][2]

The systematic IUPAC name for Cycloplatin is azane;cyclopentanamine;2-hydroxybutanedioate;platinum(2+).[1] Its molecular formula is C₉H₁₈N₂O₅Pt.[1]

Table 1: Chemical Identifiers for Cycloplatin

| Identifier | Value |

| Common Name | Cycloplatin, Cycloplatam |

| IUPAC Name | azane;cyclopentanamine;2-hydroxybutanedioate;platinum(2+) |

| Molecular Formula | C₉H₁₈N₂O₅Pt |

| CAS Number | 109837-67-4 |

Synthesis of Platinum(II) Complexes: A General Overview

A plausible synthetic approach would involve the following conceptual steps:

-

Preparation of a Dichloro-Bridged Platinum Precursor: Starting from a suitable platinum source, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), a dichloro-bridged platinum complex with the desired amine ligands (ammonia and cyclopentylamine) would be synthesized.

-

Formation of the Diaqua Intermediate: The dichloro-bridged precursor would then be reacted with a silver salt, typically silver nitrate (B79036) (AgNO₃), in an aqueous solution to precipitate silver chloride (AgCl) and form the corresponding diaqua platinum(II) complex. This step is crucial as the aqua ligands are labile and easily displaced in the subsequent step.

-

Ligand Substitution with Malate: The final step would involve the reaction of the diaqua complex with malic acid or a salt thereof. The malate dianion would displace the two aqua ligands to form the final Cycloplatin complex.

Figure 1: Conceptual Synthetic Pathway for Cycloplatin

Caption: A generalized synthetic scheme for platinum(II) complexes, adapted for Cycloplatin.

Quantitative Data

Detailed quantitative data for the specific synthesis of Cycloplatin, such as percentage yields and purity assessments, are not extensively reported in publicly accessible literature. However, for platinum drug synthesis in general, yields can vary significantly based on the specific ligands and reaction conditions used. Purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In preclinical studies, the in vitro anti-tumor activity of Cycloplatin has been evaluated. For instance, in human tumor xenografts, the mean IC₇₀ (concentration inhibiting 70% of cell growth) for Cycloplatin was reported as 0.54 µg/ml (1.25 µM).[3]

Experimental Protocols

As specific experimental protocols for Cycloplatin synthesis are not available, this section outlines a general methodology for the synthesis and characterization of platinum-based anticancer drugs, which would be applicable.

General Synthesis of a Platinum(II) Diamine Dicarboxylate Complex

Materials: Potassium tetrachloroplatinate(II), amine ligands (e.g., ammonia, cyclopentylamine), silver nitrate, dicarboxylic acid (e.g., malic acid), deionized water, appropriate solvents for washing (e.g., ethanol, ether).

Procedure:

-

Synthesis of the Dichloro Intermediate: To an aqueous solution of K₂PtCl₄, the stoichiometric amounts of the amine ligands are added. The reaction mixture is typically stirred at a controlled temperature to facilitate the displacement of two chloride ions and the formation of the cis-dichloro platinum(II) diammine complex. The product is often isolated by filtration, washed, and dried.

-

Formation of the Diaqua Complex: The dichloro-platinum(II) complex is suspended in water, and two equivalents of an aqueous solution of silver nitrate are added. The mixture is stirred in the dark to prevent photoreduction. The precipitated silver chloride is removed by filtration. The filtrate contains the diaqua platinum(II) complex.

-

Formation of the Final Dicarboxylate Complex: To the filtrate containing the diaqua complex, an aqueous solution of the disodium (B8443419) salt of the dicarboxylic acid (e.g., disodium malate) is added. The reaction mixture is stirred, often at a slightly elevated temperature, to facilitate the chelation of the dicarboxylate ligand to the platinum center. The final product may precipitate from the solution upon cooling or after concentration of the solvent. The solid is collected by filtration, washed with cold water, ethanol, and ether, and then dried under vacuum.

Characterization Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key analytical technique for assessing the purity of platinum complexes. A C18 reverse-phase column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile). Detection is typically performed using a UV detector at a wavelength where the complex absorbs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy are powerful tools for structural elucidation. ¹H NMR can confirm the presence of the amine and carboxylate ligands, while ¹⁹⁵Pt NMR provides information about the coordination environment of the platinum center.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized complex.

Cellular Mechanism of Action and Signaling Pathways

The precise cellular signaling pathways specifically activated by Cycloplatin have not been extensively detailed. However, as a platinum-based DNA-damaging agent, its mechanism of action is expected to be similar to that of cisplatin. The binding of platinum compounds to DNA creates adducts that distort the DNA structure, leading to the inhibition of DNA replication and transcription. This DNA damage triggers a cellular response that can lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death).

Figure 2: General Cellular Response to Platinum-DNA Damage

Caption: A simplified diagram of the cellular pathways activated by platinum-based DNA damaging agents.

Drug Development Workflow

The development of a new anticancer drug like Cycloplatin follows a rigorous and lengthy process, from initial discovery to potential clinical use.

Figure 3: Drug Development Workflow

Caption: An overview of the typical stages in the pharmaceutical drug development pipeline.

Conclusion

Cycloplatin is a platinum(II) complex with a distinct chemical structure featuring ammine, cyclopentylamine, and malate ligands. While its development has not progressed to the same extent as mainstream platinum drugs like cisplatin and carboplatin, it represents an area of interest in the ongoing search for novel anticancer agents with potentially improved efficacy or toxicity profiles. The synthesis of Cycloplatin would likely follow established methodologies for platinum(II) coordination chemistry, and its biological activity is presumed to stem from the well-understood mechanism of DNA damage initiated by platinum-based compounds. Further research is required to fully elucidate its specific synthetic protocols, quantitative characteristics, and unique biological effects.

References

- 1. Cellular processing of platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatographic determination of cisplatin as platinum(II) in a pharmaceutical preparation and blood samples of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cycloplatam: a novel platinum compound exhibiting a different spectrum of anti-tumour activity to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on Cycloplatin's Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloplatin (also referred to as cycloplatam) is a second-generation platinum-based chemotherapeutic agent developed as an analog of cisplatin (B142131). The primary motivation for its development was to mitigate the dose-limiting nephrotoxicity associated with cisplatin while retaining potent anticancer activity. Like other platinum compounds, Cycloplatin's cytotoxicity is primarily attributed to its ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death. This technical guide provides an in-depth overview of the foundational studies on Cycloplatin's cytotoxicity, focusing on its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its assessment, and the key signaling pathways involved in its cytotoxic effects. While research specifically on Cycloplatin is less extensive than for its parent compound, cisplatin, this guide synthesizes the available data and extrapolates from the well-understood mechanisms of cisplatin where relevant, providing a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action

The cytotoxic effects of Cycloplatin are believed to be mediated through its interaction with DNA. Upon entering the cell, the platinum complex can form various types of adducts with DNA, with a preference for the N7 position of guanine (B1146940) and adenine (B156593) bases. The formation of intrastrand and interstrand cross-links are the most significant lesions. These DNA adducts distort the DNA helix, which interferes with critical cellular processes such as DNA replication and transcription. This disruption of DNA integrity triggers a cascade of cellular responses, including cell cycle arrest and apoptosis. Some studies suggest that Cycloplatin may be more effective than cisplatin in overcoming resistance in certain cancer cell lines, indicating a potential for a different spectrum of activity and possibly a nuanced mechanism of action that is not entirely overlapping with that of cisplatin.

Quantitative Cytotoxicity Data

One study reported a mean IC70 value (the concentration required to inhibit 70% of cell growth) of 1.25 µM for Cycloplatin and 1.4 µM for cisplatin in human tumor xenografts, as determined by a clonogenic assay. This suggests a comparable, if not slightly higher, potency for Cycloplatin in this model. Another study noted that in 15 different cell lines, primarily of ovarian cancer origin, Cycloplatin exhibited a similar cytotoxicity profile to cisplatin.

For a more comprehensive understanding, the following table summarizes representative IC50 values for the parent compound, cisplatin , in various cancer cell lines to provide a frame of reference for the expected potency of platinum-based drugs. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and incubation time.

| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Incubation Time (hours) |

| A2780 | Ovarian Cancer | 0.78 | Not Specified |

| A2780cisR | Cisplatin-Resistant Ovarian Cancer | 5.4 | Not Specified |

| A431 | Cervical Squamous Carcinoma | 0.19 | Not Specified |

| A431Pt | Cisplatin-Resistant Cervical Squamous Carcinoma | 3.5 | Not Specified |

| A549 | Non-Small Cell Lung Cancer | 9 | 72 |

| H1299 | Non-Small Cell Lung Cancer | 27 | 72 |

| LLC | Lewis Lung Carcinoma | 6.789 | 48 |

| BEAS-2B | Normal Lung Epithelial | 3.5 | 72 |

Experimental Protocols

The assessment of Cycloplatin's cytotoxicity involves several key in vitro assays. The following are detailed methodologies for three commonly used assays in the study of platinum-based anticancer drugs.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Cycloplatin (or other test compound)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-